[4-(trifluoromethyl)phenyl] sulfamate

Catalog No.
S8649265
CAS No.
M.F
C7H6F3NO3S
M. Wt
241.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(trifluoromethyl)phenyl] sulfamate

Product Name

[4-(trifluoromethyl)phenyl] sulfamate

IUPAC Name

[4-(trifluoromethyl)phenyl] sulfamate

Molecular Formula

C7H6F3NO3S

Molecular Weight

241.19 g/mol

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)5-1-3-6(4-2-5)14-15(11,12)13/h1-4H,(H2,11,12,13)

InChI Key

GAQDSBGIBYHVQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)N

4-(Trifluoromethyl)phenyl sulfamate is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a sulfamate group. Its molecular formula is C13H10F3NO3SC_{13}H_{10}F_{3}NO_{3}S with a molecular weight of 317.29 g/mol. The compound exhibits unique chemical properties due to the trifluoromethyl group, which enhances its lipophilicity and biological activity, making it a subject of interest in various fields of research.

  • Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfonate derivatives.
  • Reduction: Utilizing reducing agents such as lithium aluminum hydride can yield biphenyl derivatives with reduced functional groups.
  • Substitution: Nucleophilic substitution reactions at the sulfamate group can occur, often employing reagents like sodium hydride or potassium tert-butoxide.

These reactions highlight the versatility of 4-(trifluoromethyl)phenyl sulfamate in synthetic organic chemistry.

The biological activity of 4-(trifluoromethyl)phenyl sulfamate is significant due to its ability to interact with various biological targets. The trifluoromethyl group enhances its penetration through biological membranes, allowing it to inhibit specific enzymes by binding to their active sites. This mechanism disrupts normal biochemical pathways, potentially leading to therapeutic applications in areas such as cancer and metabolic disorders .

Several synthesis methods exist for producing 4-(trifluoromethyl)phenyl sulfamate:

  • Radical Trifluoromethylation: This method involves the introduction of the trifluoromethyl group into carbon-centered intermediates using radical conditions.
  • Nucleophilic Substitution: The sulfamate group can be introduced through nucleophilic substitution reactions involving appropriate precursors and sulfamoyl chlorides.
  • Direct Fluorination: Techniques such as electrophilic fluorination can also be employed to introduce the trifluoromethyl moiety into phenolic compounds .

These methods contribute to the compound's accessibility for research and application.

4-(Trifluoromethyl)phenyl sulfamate has diverse applications, including:

  • Pharmaceutical Development: Its ability to inhibit enzymes makes it valuable in drug design, particularly for conditions like diabetes and cancer.
  • Material Science: The compound can be used in developing advanced materials due to its unique chemical properties, influencing polymeric structures and their interactions with stimulants .
  • Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic molecules, facilitating further research in organic chemistry.

Studies have explored the interactions of 4-(trifluoromethyl)phenyl sulfamate with various biological targets. For instance, it has shown potential as an inhibitor against several enzymes involved in metabolic pathways. Molecular docking studies reveal that the compound effectively binds to target sites, suggesting its utility in therapeutic applications . Additionally, interaction studies with synthetic stimulants have demonstrated how its chemical structure influences recognition and response within polymeric systems .

Several compounds share structural similarities with 4-(trifluoromethyl)phenyl sulfamate, each exhibiting unique characteristics:

Compound NameStructureKey Differences
4-(Trifluoromethyl)phenolContains a trifluoromethyl group but lacks the sulfamate structureDifferent chemical properties and applications
TriflusalA derivative of acetylsalicylic acid with a trifluoromethyl groupUsed primarily as a platelet aggregation inhibitor
4-(Trifluoromethyl)pyrrolidinesContains a trifluoromethyl group and a pyrrolidine ringShows different reactivity and biological activity compared to 4-(trifluoromethyl)phenyl sulfamate

The uniqueness of 4-(trifluoromethyl)phenyl sulfamate lies in its combination of the trifluoromethyl group with both phenyl and sulfamate structures, providing a distinct set of chemical and biological properties that are advantageous for specific applications in medicine and material science.

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

241.00204871 g/mol

Monoisotopic Mass

241.00204871 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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